Hexacianuroferrato(II) de potasio hidratado

Descripción general

Descripción

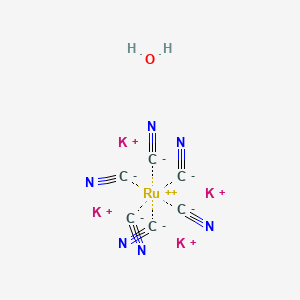

Potassium hexacyanoruthenate(ii)hydrate is a useful research compound. Its molecular formula is C6H2K4N6ORu and its molecular weight is 431.6 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium hexacyanoruthenate(ii)hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium hexacyanoruthenate(ii)hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hexacyanoruthenate(ii)hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones en electroplateado

El hexacianuroferrato(II) de potasio hidratado se usa comúnmente como una fuente de rutenio para aplicaciones de electroplateado . El rutenio es un metal duro y blanco que es altamente resistente a la corrosión. A menudo se utiliza en el electroplateado para proporcionar un revestimiento decorativo y protector a varios objetos metálicos.

Catalizador en síntesis orgánica

Este compuesto sirve como un catalizador en la síntesis orgánica . Los catalizadores son sustancias que aumentan la velocidad de las reacciones químicas sin consumirse en el proceso. En el caso del this compound, puede facilitar diversas reacciones orgánicas, mejorando su eficiencia y rendimiento.

Tinte en la industria textil

El this compound se utiliza como un tinte en la industria textil . El compuesto puede impartir una gama de colores a las telas, lo que lo hace valioso en los procesos de fabricación textil.

Precursor de catalizadores puenteados por ciano

Este compuesto se puede utilizar como precursor para sintetizar catalizadores puenteados por ciano para la hidrólisis del p-nitrofenil fosfato . Estos catalizadores son importantes en varios procesos químicos e industriales, incluida la producción de fertilizantes y detergentes.

Producción de combustible solar

El this compound se utiliza en la producción de combustibles solares . Los combustibles solares son un tipo de fuente de energía renovable donde la energía solar se convierte en energía química, generalmente en forma de hidrógeno o combustibles basados en carbono.

Síntesis de películas de púrpura de rutenio

Este compuesto se puede utilizar como material de partida para sintetizar películas de púrpura de rutenio (RP) en sustratos transmisivos de ITO dopados con estaño . Estas películas tienen aplicaciones en varios campos, incluyendo la optoelectrónica y la conversión de energía solar.

Mecanismo De Acción

Target of Action

Potassium hexacyanoruthenate(II) hydrate, also known as tetrapotassium ruthenium(2+) hexacyanide hydrate, is primarily used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry . The primary targets of this compound are the molecules and structures involved in these processes.

Mode of Action

The compound interacts with its targets through its unique chemical structure. It can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .

Biochemical Pathways

It is known that the compound plays a crucial role in the hydrolysis of p-nitrophenyl phosphate and solar fuel production

Result of Action

The molecular and cellular effects of potassium hexacyanoruthenate(II) hydrate’s action depend on its application. In electroplating and organic synthesis, it facilitates the formation of desired products. In the textile industry, it contributes to the dyeing process .

Análisis Bioquímico

Biochemical Properties

Potassium hexacyanoruthenate(ii)hydrate plays a significant role in biochemical reactions, particularly as a precursor for synthesizing cyano-bridged catalysts. These catalysts are instrumental in the hydrolysis of p-nitrophenyl phosphate and solar fuel production . The compound interacts with various enzymes and proteins, facilitating catalytic processes that are essential for biochemical transformations. For instance, it can be used to synthesize ruthenium purple films on transmissive tin-doped ITO substrates, which are crucial for certain biochemical assays .

Molecular Mechanism

At the molecular level, potassium hexacyanoruthenate(ii)hydrate exerts its effects through binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and modulation of cellular pathways, highlighting the compound’s versatility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium hexacyanoruthenate(ii)hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays and experiments .

Transport and Distribution

Within cells and tissues, potassium hexacyanoruthenate(ii)hydrate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and function .

Propiedades

IUPAC Name |

tetrapotassium;ruthenium(2+);hexacyanide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQKAKIKDOERFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2K4N6ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746543 | |

| Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339268-21-2 | |

| Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1443778.png)

![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)

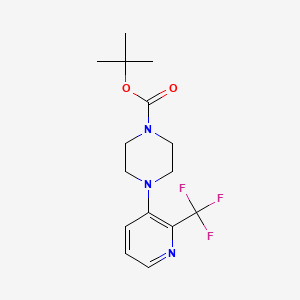

![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)